Cas no 1310245-35-2 (1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid)

1-2-(Dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a functionalized carboxylic acid group and a dimethylaminoethyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity, serving as a key intermediate in the development of pharmacologically active molecules. The presence of both a carboxylic acid and a tertiary amine group enhances its potential for further derivatization, enabling the formation of amides, esters, or salts. Its structural features make it suitable for applications in drug discovery, particularly in the design of heterocyclic compounds with tailored biological activity. The compound exhibits good stability under standard handling conditions.
1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid structure
1310245-35-2 structure
Product Name:1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
CAS No:1310245-35-2
MF:C9H15N3O2
MW:197.234301805496
MDL:MFCD16846783
CID:5686311
PubChem ID:62687328
Update Time:2025-05-23

1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • CS-0288610
    • 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazole-4-carboxylic acid
    • 1310245-35-2
    • 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid
    • AKOS011981972
    • EN300-2174629
    • 1H-Pyrazole-4-carboxylic acid, 1-[2-(dimethylamino)ethyl]-5-methyl-
    • 1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
    • MDL: MFCD16846783
    • Inchi: 1S/C9H15N3O2/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3/h6H,4-5H2,1-3H3,(H,13,14)
    • InChI Key: BJRJXUNSSZANNS-UHFFFAOYSA-N
    • SMILES: OC(C1C=NN(C=1C)CCN(C)C)=O

Computed Properties

  • Exact Mass: 197.116426730g/mol
  • Monoisotopic Mass: 197.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 58.4Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 340.6±32.0 °C(Predicted)
  • pka: 3.20±0.25(Predicted)

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1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid Related Literature

Additional information on 1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

Comprehensive Overview of 1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1310245-35-2)

The compound 1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1310245-35-2) is a specialized pyrazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a dimethylaminoethyl side chain and a carboxylic acid functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery and material science, aligning with current trends in precision medicine and green chemistry.

In recent years, the demand for heterocyclic compounds like 1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid has surged, driven by their role in developing kinase inhibitors and anti-inflammatory agents. This compound’s CAS No. 1310245-35-2 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry. Its structural features, such as the pyrazole core and polar substituents, contribute to its solubility and binding affinity, critical for high-throughput screening and lead optimization.

The synthesis of 1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multistep organic reactions, including alkylation and carboxylation. Advanced techniques like microwave-assisted synthesis and flow chemistry are now being explored to improve yield and purity, addressing the growing need for sustainable synthetic methods. These innovations resonate with the industry’s shift toward eco-friendly processes, a hot topic in chemical manufacturing.

From a biochemical perspective, this compound’s dimethylaminoethyl moiety enhances its interaction with biological targets, such as enzymes and receptors. Studies suggest its potential in modulating cell signaling pathways, making it a candidate for neurodegenerative disease research. Its carboxylic acid group also allows for further derivatization, enabling the creation of prodrugs or polymeric carriers for targeted drug delivery.

In the context of intellectual property, CAS No. 1310245-35-2 has been cited in patents related to small-molecule therapeutics and agricultural adjuvants. Its commercial value lies in its adaptability for structure-activity relationship (SAR) studies, a key focus for pharmaceutical R&D. Analysts predict growth in its market demand, particularly in emerging economies investing in biotech innovation.

For laboratories handling 1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, proper storage conditions (e.g., anhydrous environments) and handling protocols are essential to maintain stability. The compound’s spectroscopic data (e.g., NMR, HPLC) are well-documented, facilitating its identification and quality control. These details are crucial for compliance with Good Laboratory Practices (GLP), a recurring theme in regulatory discussions.

Looking ahead, the integration of computational chemistry tools, such as molecular docking and QSAR modeling, could unlock new applications for this compound. As the scientific community prioritizes data-driven research, CAS No. 1310245-35-2 may gain traction in AI-assisted drug design platforms, a trending topic in digital transformation initiatives.

In summary, 1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid represents a compelling case study in modern chemical innovation. Its multifaceted utility, from pharmacology to materials engineering, underscores its importance in addressing global challenges like disease treatment and sustainable production. Researchers and industry stakeholders are encouraged to explore its potential further, leveraging cutting-edge technologies to maximize its impact.

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